A Comprehensive Technical Guide to 1-Benzyl-piperidine-2-carbaldehyde
A Comprehensive Technical Guide to 1-Benzyl-piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physical properties, synthesis, and characterization of 1-Benzyl-piperidine-2-carbaldehyde. Designed for professionals in chemical research and drug development, this document synthesizes technical data with practical insights into the compound's handling and application.
Introduction and Compound Identity
1-Benzyl-piperidine-2-carbaldehyde, also known by synonyms such as 1-(Phenylmethyl)-2-piperidinecarboxaldehyde, is a heterocyclic aldehyde. Its structure, featuring a benzyl group attached to the nitrogen of a piperidine ring which is substituted with a formyl group at the 2-position, makes it a valuable chiral building block in organic synthesis. Its applications include the synthesis of more complex molecules, such as those investigated for potential therapeutic activities.
Key Identifiers:
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Molecular Formula: C₁₃H₁₇NO[1]
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CAS Number: 101830-22-6 (for the racemate)
Physicochemical Properties
The physical state and solubility of a compound are critical for its handling, reaction setup, and purification. 1-Benzyl-piperidine-2-carbaldehyde is typically a liquid at room temperature. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Molecular Weight | 203.28 g/mol | [1][2] |
| Density | 1.026 g/mL at 25 °C | [2][3][4] |
| Boiling Point | 315.4 °C at 760 mmHg | [2][3][4] |
| Flash Point | >110 °C (>230 °F) | [2][4] |
| Refractive Index (n20/D) | 1.537 | [2][3][4] |
| Solubility | Slightly soluble in Acetone, Chloroform, Dichloromethane, DMSO | [3][4] |
Synthesis and Mechanistic Considerations
The synthesis of 1-Benzyl-piperidine-2-carbaldehyde is most commonly achieved through the selective oxidation of the corresponding primary alcohol, (1-benzylpiperidin-2-yl)methanol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid, a common side reaction with less selective reagents.[5][6] Two prevalent, mild, and high-yielding methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Causality Behind Experimental Choices
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Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[7] The low temperature is crucial to control the exothermic reaction and prevent the decomposition of the activated DMSO species.[7] Triethylamine, a non-nucleophilic base, is then added to facilitate the final elimination step that forms the aldehyde. This method is favored for its high yields and compatibility with a wide range of functional groups, though it requires cryogenic conditions and produces the malodorous byproduct dimethyl sulfide.[7]
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Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent (DMP) in a chlorinated solvent like dichloromethane.[8] A key advantage is its operational simplicity, as it can be run at room temperature, avoiding the need for specialized cooling equipment.[8][9] DMP is known for its high selectivity and rapid reaction times.[6][8] However, the reagent is expensive and potentially explosive under shock, requiring careful handling.[9]
Experimental Workflow: Swern Oxidation
The following diagram illustrates a typical workflow for the synthesis and purification of 1-Benzyl-piperidine-2-carbaldehyde via Swern oxidation.
Caption: Swern Oxidation Workflow for Aldehyde Synthesis.
Detailed Protocol: Swern Oxidation
This protocol is adapted from established procedures for Swern oxidations.[3][10][11]
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Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -78 °C using a dry ice/acetone bath.
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Activation: To the cold CH₂Cl₂, add anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) via syringe. Then, add oxalyl chloride (1.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.
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Alcohol Addition: Slowly add a solution of (1-benzylpiperidin-2-yl)methanol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂. Stir the reaction for 30-45 minutes at -78 °C.
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Elimination: Add triethylamine (TEA) (5.0 equivalents) dropwise. The mixture may become thick. Continue stirring at -78 °C for 30 minutes.
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Warming & Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes. Quench the reaction by adding water.
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Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash sequentially with a dilute HCl solution (e.g., 1% HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude aldehyde can be purified by vacuum distillation or silica gel column chromatography to yield the final product.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized 1-Benzyl-piperidine-2-carbaldehyde, several analytical techniques are employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is the primary tool for structural confirmation. Key expected signals include:
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the aldehyde carbonyl carbon in the downfield region, typically around δ 200 ppm.[11]
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aldehyde.
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Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The expected molecular ion peak [M]+ would correspond to its molecular weight of 203.28.
Handling, Storage, and Safety
Proper handling and storage are essential due to the compound's reactivity and potential hazards.
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Safety Precautions: 1-Benzyl-piperidine-2-carbaldehyde is classified as toxic if swallowed and can cause serious eye damage.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4] Work should be conducted in a well-ventilated fume hood.
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Storage Conditions: The compound is noted to be air-sensitive.[3][13] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.[3][13]
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Stability: Aldehydes are susceptible to oxidation, which can convert them into carboxylic acids over time, especially when exposed to air. Proper inert atmosphere storage is the most effective way to ensure long-term stability and purity.
References
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PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Asian Journal of Chemistry. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. Retrieved from [Link]
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ChemBK. (2024). 1-benzyl-4-piperidine carboxaldehyde. Retrieved from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]
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ResearchGate. (2019). Selective oxidation of benzyl alcohol to benzaldehyde.... Retrieved from [Link]
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ResearchGate. (2020). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. Retrieved from [Link]
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